An In-depth Technical Guide to Ethyl 3-oxovalerate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 3-oxovalerate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxovalerate, also known as ethyl propionylacetate, is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring both a ketone and an ester functional group, allows for a wide range of chemical transformations, making it an invaluable intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols with reaction mechanisms, and a survey of its significant applications, particularly within the pharmaceutical industry.
Properties of Ethyl 3-oxovalerate
Ethyl 3-oxovalerate is a colorless to pale yellow liquid with a fruity odor.[1][3] It is slightly soluble in water but miscible with many organic solvents, including glacial acetic acid.[4][5]
Physical and Chemical Properties
The key physical and chemical properties of ethyl 3-oxovalerate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [6][7][8] |
| Molecular Weight | 144.17 g/mol | [1][6][8] |
| CAS Number | 4949-44-4 | [6][7][8] |
| Appearance | Colorless to pale yellow clear liquid | [1][6][9] |
| Boiling Point | 191 °C (at 760 mmHg); 83-84 °C (at 12 mmHg) | [1][5][9] |
| Density | 1.012 g/mL at 25 °C | [5] |
| Refractive Index (n²⁰/D) | 1.422 | [5] |
| Flash Point | 77.8 °C (172 °F) | [2][5] |
| pKa | 10.58 | [4][5] |
| Purity | >97.0% (GC) | [6][9] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1][4] |
Spectral Data
The structural elucidation of ethyl 3-oxovalerate is supported by various spectroscopic techniques.
-
¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the ethyl ester and the propionyl group.
-
¹³C NMR (CDCl₃):
-
δ 203.48 (ketone C=O)
-
δ 180.07 (ester C=O)
-
δ 61.33 (-OCH₂CH₃)
-
δ 49.03 (-C(=O)CH₂C(=O)-)
-
δ 36.32 (-C(=O)CH₂CH₃)
-
δ 14.13 (-OCH₂CH₃)
-
δ 7.56 (-C(=O)CH₂CH₃)[11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum displays strong absorption bands characteristic of its functional groups. A strong peak is observed around 1735-1750 cm⁻¹ for the ester carbonyl (C=O) stretching vibration, and another strong peak for the ketone carbonyl is also present.[7][12] C-O stretching vibrations for the ester group are typically found in the 1230-1250 cm⁻¹ region.[12]
-
Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak corresponding to its molecular weight.[13]
Synthesis of Ethyl 3-oxovalerate
The most common and industrially significant method for synthesizing β-keto esters like ethyl 3-oxovalerate is the Claisen condensation .[14][15]
Claisen Condensation Mechanism
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide.[16] The reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester molecule. The mechanism proceeds through several steps, which are driven to completion by the deprotonation of the resulting β-keto ester, a thermodynamically favorable step.[14][17]
Caption: Mechanism of the Claisen condensation for ethyl 3-oxovalerate synthesis.
Experimental Protocol: Claisen Condensation
This protocol describes the self-condensation of ethyl propionate to yield ethyl 3-oxovalerate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Ethyl propionate (dry)
-
Diethyl ether (dry)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Acetic Acid solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal in portions to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled, immerse the flask in an ice-water bath.
-
Addition of Ester: Add dry ethyl propionate dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC). The reaction mixture will typically become a thick slurry.[18]
-
Quenching and Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by slowly adding cold dilute hydrochloric acid or acetic acid until the pH is acidic.[19]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.[19]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain pure ethyl 3-oxovalerate (b.p. 83-84 °C/12 mmHg).[5]
Synthesis and Purification Workflow
The general workflow for the synthesis and purification of ethyl 3-oxovalerate is depicted below.
Caption: General experimental workflow for ethyl 3-oxovalerate synthesis.
Applications in Research and Drug Development
Ethyl 3-oxovalerate is a highly valuable intermediate in the synthesis of complex organic molecules.
-
Pharmaceutical Intermediates: It is a key starting material for numerous active pharmaceutical ingredients (APIs). Notably, it is an intermediate in the synthesis of the cholesterol-lowering drug Rosuvastatin and the antifungal agent Voriconazole.[8][20]
-
Synthesis of Bioactive Molecules: The compound is used to prepare a variety of bioactive molecules, including the antibiotic methylenomycin B and the non-steroidal anti-inflammatory drug (NSAID) etodolic acid.[2]
-
Heterocyclic Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds, such as substituted 1,2-oxazoles, which are important scaffolds in medicinal chemistry.[2]
-
Metabolic and Biochemical Research: Ethyl 3-oxovalerate is utilized in the synthesis of PPAR (peroxisome proliferator-activated receptor) agonist ligands, which are critical in regulating metabolism and inflammation.[2] Certain derivatives have also been investigated as potential selective anticancer agents.[2]
-
Fine Chemicals: Beyond pharmaceuticals, it is used in the industrial production of flavors and fragrances due to its characteristic fruity aroma.[2]
Safety and Handling
Ethyl 3-oxovalerate is a combustible liquid and can cause irritation to the skin, eyes, and respiratory system.[5][7] Standard laboratory safety precautions should be followed.
-
GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][7]
-
Precautionary Measures: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[5]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[5][9] It is incompatible with strong oxidizing agents and strong bases.[4]
This document is intended for informational purposes for qualified professionals and is based on publicly available data. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.
References
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